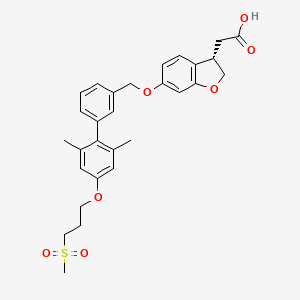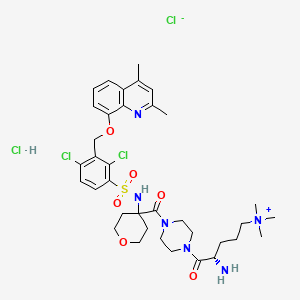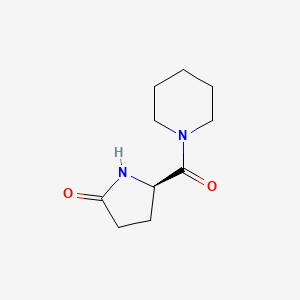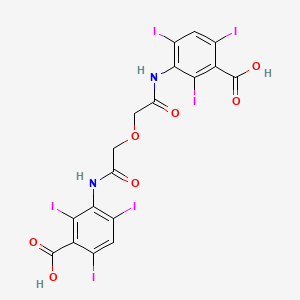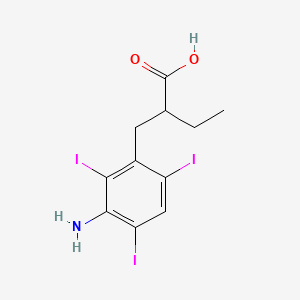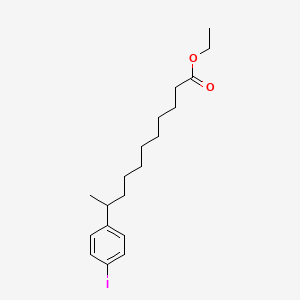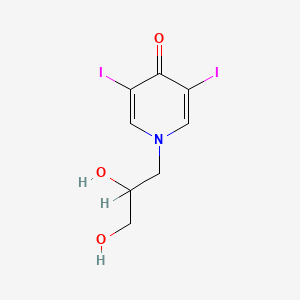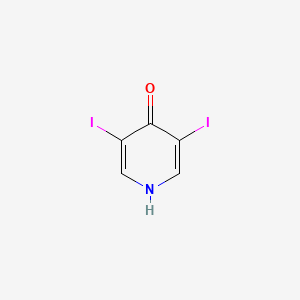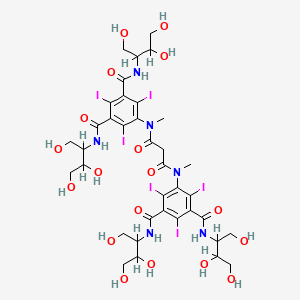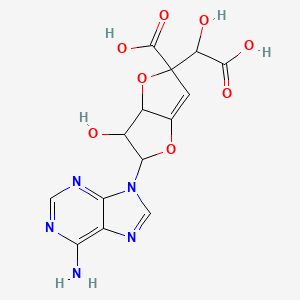
Griseolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Griseolic acid is a nucleoside-type compound isolated from the culture broth of Streptomyces griseoaurantiacus SANK 63479 . It has a unique structure that includes an adenine base, a bicyclic ring in its sugar moiety, and two carboxylic acid groups . This structure is similar to that of adenosine 3’,5’-cyclic monophosphate (cAMP), making it a strong competitive inhibitor of cAMP and guanosine 3’,5’-cyclic monophosphate (cGMP) phosphodiesterases (PDE) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Griseolic acid can be synthesized through selective acylation or hydrolysis of polyacylated derivatives . The process involves the acylation of the amino group of the adenine moiety, which significantly reduces inhibitory activity, while acylation of the hydroxy groups at the 7’- and 2’-positions has a relatively minor effect .
Industrial Production Methods
The industrial production of this compound A involves the cultivation of Streptomyces griseoaurantiacus in a suitable growth medium . The culture broth is then processed to isolate the compound. The use of 13C-labeled and 15N-labeled compounds in the growth medium has been employed to study the biosynthesis of this compound A .
Analyse Des Réactions Chimiques
Types of Reactions
Griseolic acid undergoes various chemical reactions, including acylation, hydrolysis, and reduction .
Common Reagents and Conditions
Acylation: Anhydrous pyridine is used as a solvent for acylation reactions.
Reduction: Reduction reactions can be used to modify the double bond in this compound derivatives.
Major Products
The major products formed from these reactions include mono-, di-, and triacylated derivatives of this compound A .
Applications De Recherche Scientifique
Griseolic acid has several scientific research applications due to its inhibitory activity against cAMP and cGMP phosphodiesterases . It has been studied for its potential use in:
Mécanisme D'action
Griseolic acid exerts its effects by inhibiting cyclic nucleotide phosphodiesterases (PDE), which catalyze the hydrolysis of cAMP and cGMP to their respective 5’-monophosphates . This inhibition increases the levels of cAMP and cGMP in tissues, leading to various physiological effects . The compound’s structure, which resembles that of cAMP, allows it to act as a competitive inhibitor of PDE .
Comparaison Avec Des Composés Similaires
Griseolic acid is unique due to its strong inhibitory activity against both cAMP and cGMP phosphodiesterases . Similar compounds include:
Adenosine 3’,5’-cyclic monophosphate (cAMP): A naturally occurring cyclic nucleotide with a similar structure.
Guanosine 3’,5’-cyclic monophosphate (cGMP): Another cyclic nucleotide with similar inhibitory properties.
Various acylated derivatives of this compound: These derivatives have been synthesized to study their structure-activity relationships.
Propriétés
Numéro CAS |
79030-08-3 |
|---|---|
Formule moléculaire |
C14H13N5O8 |
Poids moléculaire |
379.28 g/mol |
Nom IUPAC |
2-(6-aminopurin-9-yl)-5-[carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid |
InChI |
InChI=1S/C14H13N5O8/c15-9-5-10(17-2-16-9)19(3-18-5)11-6(20)7-4(26-11)1-14(27-7,13(24)25)8(21)12(22)23/h1-3,6-8,11,20-21H,(H,22,23)(H,24,25)(H2,15,16,17) |
Clé InChI |
IAPZXUKYTCQQFE-BOPMFSTPSA-N |
SMILES |
C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O |
SMILES canonique |
C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Griseolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


